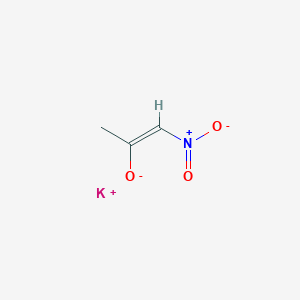
potassium N-oxido-2-oxopropanimine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N-oxido-2-oxopropanimine oxide is a chemical compound with the CAS Number: 12542-75-5 . Its molecular weight is 141.17 . The IUPAC name for this compound is potassium (2-oxopropylidene)azanolate oxide .
Molecular Structure Analysis
The InChI code for potassium N-oxido-2-oxopropanimine oxide is 1S/C3H4NO3.K/c1-3(5)2-4(6)7;/h2H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
High-Performance Energetic Materials
- Energetic Properties of N-Oxide Compounds : A study discusses the assembly of diverse N-O building blocks leading to high-performance energetic materials. Specifically, it highlights how potassium peroxomonosulfate acts as an efficient oxidizing agent, introducing the azoxy N-oxide functionality into energetic compounds, suggesting potential applications in energetic materials with excellent detonation properties (Jiaheng Zhang & J. Shreeve, 2014).
Nonlinear Optical Materials
- Potassium Titanyl Phosphate (KTP) for Photonic Devices : Research on potassium titanyl phosphate (KTP), a premier nonlinear optical material, indicates its exceptional waveguide figure-of-merit and its application in novel thin-film photonic devices. This highlights the strategic importance of potassium in enhancing the performance of nonlinear optical devices (M. Hagerman & K. Poeppelmeier, 1995).
Biomedical Applications
- Zinc Oxide Nanoparticles : Zinc oxide nanoparticles, often synthesized using potassium compounds as precursors, have shown promising results for biomedical applications, including drug delivery systems and antimicrobial activities. Their ability to generate reactive oxygen species and induce apoptosis makes them suitable for a wide range of medical applications (P. Mishra et al., 2017).
Environmental Treatment
- Potassium Ferrate for Water Treatment : Studies on potassium ferrate (K2FeO4) have demonstrated its effectiveness as an environmentally-friendly oxidant for the treatment of dyeing wastewater. Its unique properties allow for high removal efficiencies of turbidity, total suspended solids, and chemical oxygen demand, making it a potential alternative for water purification and reuse in textile processes (I. Ciabatti, F. Tognotti, & L. Lombardi, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;(Z)-1-nitroprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXVOOFJAWOCG-OLGQORCHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/[N+](=O)[O-])/[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium N-oxido-2-oxopropanimine oxide | |
CAS RN |
12542-75-5 |
Source


|
| Record name | potassium N-oxido-2-oxopropanimine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)


![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)



![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)



